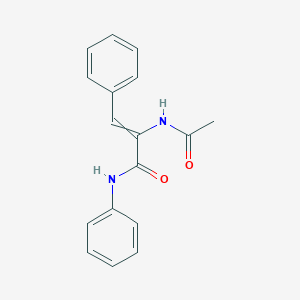
2-Phenylamino-4-methylpiperazino-6-chloro-5-methylthio-pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenylamino-4-methylpiperazino-6-chloro-5-methylthio-pyrimidine is a complex organic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylamino-4-methylpiperazino-6-chloro-5-methylthio-pyrimidine typically involves multi-step organic reactions. One common approach is the condensation of appropriate amines with chlorinated pyrimidine derivatives under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium or copper complexes to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
2-Phenylamino-4-methylpiperazino-6-chloro-5-methylthio-pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper complexes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
2-Phenylamino-4-methylpiperazino-6-chloro-5-methylthio-pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Phenylamino-4-methylpiperazino-6-chloro-5-methylthio-pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-4-(trifluoromethyl)pyrimidine-5-N-(3’,5’-bis(trifluoromethyl)phenyl) carboxamides: Known for their anti-inflammatory effects.
Pyrimidine-based drugs: Such as imatinib, dasatinib, and nilotinib, which are used in the treatment of leukemia.
Uniqueness
2-Phenylamino-4-methylpiperazino-6-chloro-5-methylthio-pyrimidine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of phenylamino, methylpiperazino, and methylthio groups, along with the chloro substituent, makes it a versatile compound for various applications.
Propiedades
Número CAS |
55921-67-0 |
|---|---|
Fórmula molecular |
C16H20ClN5S |
Peso molecular |
349.9 g/mol |
Nombre IUPAC |
4-chloro-6-(4-methylpiperazin-1-yl)-5-methylsulfanyl-N-phenylpyrimidin-2-amine |
InChI |
InChI=1S/C16H20ClN5S/c1-21-8-10-22(11-9-21)15-13(23-2)14(17)19-16(20-15)18-12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3,(H,18,19,20) |
Clave InChI |
WTYDEBIGLNBNNF-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)C2=C(C(=NC(=N2)NC3=CC=CC=C3)Cl)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


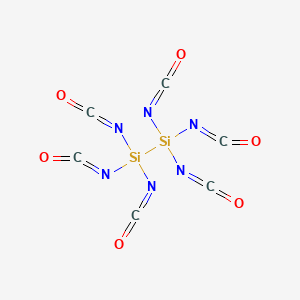
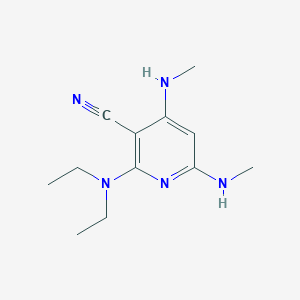
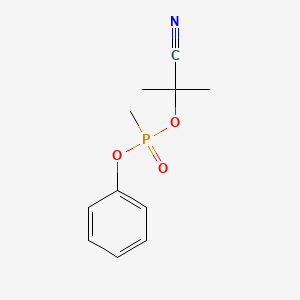

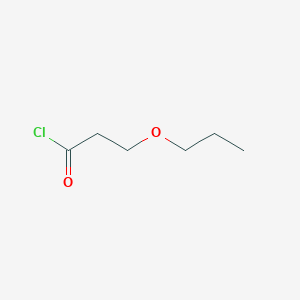
![Piperidine, 1-[[[[4-(1,1-dimethylethyl)phenyl]thio]methyl]sulfonyl]-](/img/structure/B14623620.png)
![8-Amino-9-bromo-7-methylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14623627.png)

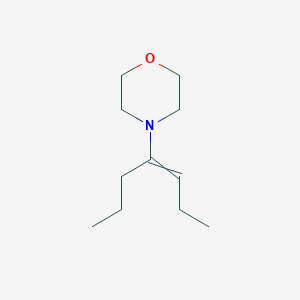

![1-Chloro-4-[4-(4-chlorophenyl)-1,4-diphenylbuta-1,2,3-trienyl]benzene](/img/structure/B14623650.png)
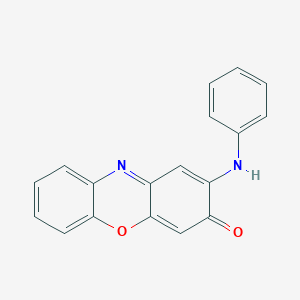
![1-[4-(Dodecylsulfanyl)phenyl]ethan-1-one](/img/structure/B14623660.png)
